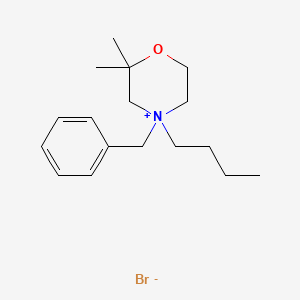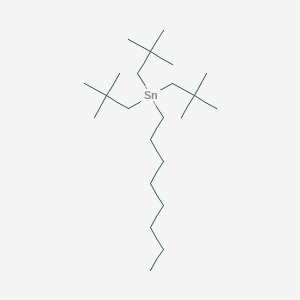
Tris(2,2-dimethylpropyl)(octyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2,2-dimethylpropyl)(octyl)stannane: is a chemical compound with the molecular formula C15H34Sn . It is a type of organotin compound, which means it contains a tin atom bonded to carbon atoms. Organotin compounds are widely used in various industrial applications due to their unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,2-dimethylpropyl)(octyl)stannane typically involves the reaction of tin(IV) chloride with 2,2-dimethylpropylmagnesium bromide and octylmagnesium bromide . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then refluxed, and the product is purified by distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. The purification process may involve advanced techniques such as chromatography to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(2,2-dimethylpropyl)(octyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The organic groups attached to the tin atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as are used.
Substitution: Reagents like alkyl halides and Grignard reagents are commonly employed.
Major Products Formed:
Oxidation: Tin oxides and other organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: New organotin compounds with different organic groups.
Applications De Recherche Scientifique
Chemistry: Tris(2,2-dimethylpropyl)(octyl)stannane is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions . Its unique properties make it an effective catalyst for these processes .
Biology and Medicine: In biological research, organotin compounds, including this compound, are studied for their potential antimicrobial and antifungal properties. They are also investigated for their role in enzyme inhibition and protein interactions .
Industry: Industrially, this compound is used in the production of PVC stabilizers , biocides , and antifouling paints . Its ability to enhance the durability and performance of these products makes it valuable in various applications .
Mécanisme D'action
The mechanism by which Tris(2,2-dimethylpropyl)(octyl)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. In catalytic reactions, the tin atom facilitates the formation and breaking of chemical bonds, enhancing the reaction rate. In biological systems, the tin atom can interact with enzymes and proteins , inhibiting their activity and leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
- Tris(2,2-dimethylpropyl)stannane
- Tris(octyl)stannane
- Tris(2,2-dimethylpropyl)(ethyl)stannane
Comparison: Tris(2,2-dimethylpropyl)(octyl)stannane is unique due to the presence of both 2,2-dimethylpropyl and octyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity . Compared to Tris(2,2-dimethylpropyl)stannane, the octyl group in this compound provides additional hydrophobicity , making it more suitable for applications in non-polar environments .
Propriétés
Numéro CAS |
90461-72-6 |
|---|---|
Formule moléculaire |
C23H50Sn |
Poids moléculaire |
445.4 g/mol |
Nom IUPAC |
tris(2,2-dimethylpropyl)-octylstannane |
InChI |
InChI=1S/C8H17.3C5H11.Sn/c1-3-5-7-8-6-4-2;3*1-5(2,3)4;/h1,3-8H2,2H3;3*1H2,2-4H3; |
Clé InChI |
BJQPSYJTDTWSFH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC[Sn](CC(C)(C)C)(CC(C)(C)C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-Methyl-6-(2-methylpropyl)pyrimidin-2-yl]cyanamide](/img/structure/B14366989.png)
![2-[(4,5-Diphenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14366998.png)
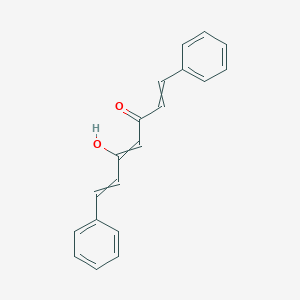

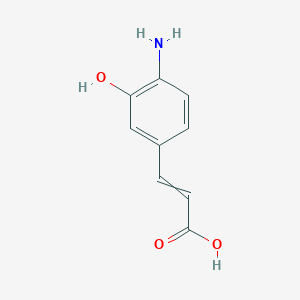
![1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14367012.png)

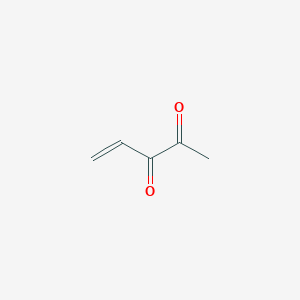
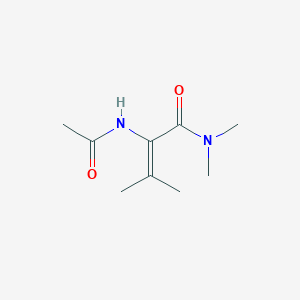
![Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14367029.png)
